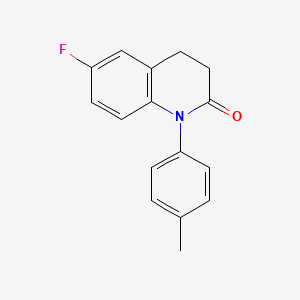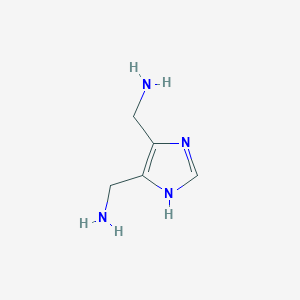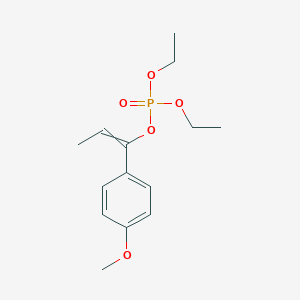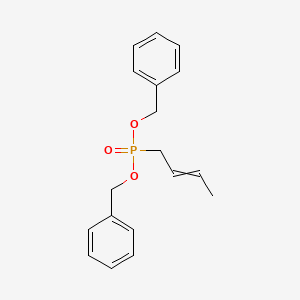
Dibenzyl but-2-en-1-ylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl but-2-en-1-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a but-2-en-1-yl chain, with two benzyl groups as substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibenzyl but-2-en-1-ylphosphonate can be synthesized through several methods. One common approach involves the reaction of dibenzyl phosphite with but-2-en-1-yl bromide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the electrophilic carbon of the bromide, resulting in the formation of the phosphonate ester.
Another method involves the use of a palladium-catalyzed cross-coupling reaction between dibenzyl phosphonate and but-2-en-1-yl halides. This method offers high selectivity and yields under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl but-2-en-1-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
Applications De Recherche Scientifique
Dibenzyl but-2-en-1-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic phosphate groups in biological molecules.
Medicine: Research is ongoing to explore its use as a prodrug, where the phosphonate group can be metabolized to release active pharmaceutical ingredients.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of dibenzyl but-2-en-1-ylphosphonate involves its interaction with molecular targets through the phosphonate group. This group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. The compound can inhibit enzyme activity by mimicking the transition state of phosphate esters, thereby blocking the active site and preventing substrate binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzyl phosphite: Similar in structure but lacks the but-2-en-1-yl chain.
Butyl phosphonate: Contains a butyl group instead of the but-2-en-1-yl chain.
Dibenzyl phosphonate: Similar but without the unsaturation in the but-2-en-1-yl chain.
Uniqueness
Dibenzyl but-2-en-1-ylphosphonate is unique due to the presence of both benzyl and but-2-en-1-yl groups, which confer distinct chemical properties and reactivity. The unsaturation in the but-2-en-1-yl chain allows for additional functionalization and reactivity compared to its saturated counterparts.
Propriétés
Numéro CAS |
828268-21-9 |
|---|---|
Formule moléculaire |
C18H21O3P |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
[but-2-enyl(phenylmethoxy)phosphoryl]oxymethylbenzene |
InChI |
InChI=1S/C18H21O3P/c1-2-3-14-22(19,20-15-17-10-6-4-7-11-17)21-16-18-12-8-5-9-13-18/h2-13H,14-16H2,1H3 |
Clé InChI |
YVFMXWAXTLEHLY-UHFFFAOYSA-N |
SMILES canonique |
CC=CCP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14222301.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)-](/img/structure/B14222309.png)
![S-[4-(4-phenylphenyl)phenyl] ethanethioate](/img/structure/B14222315.png)
![Bicyclo[2.2.1]heptan-2-yl but-2-enoate](/img/structure/B14222321.png)
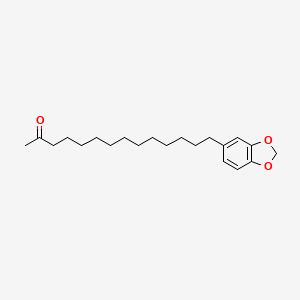
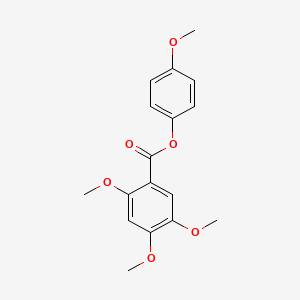
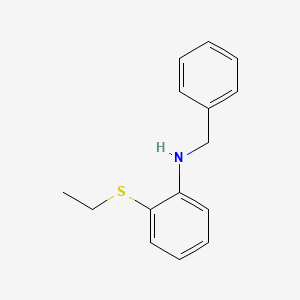
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)-](/img/structure/B14222358.png)
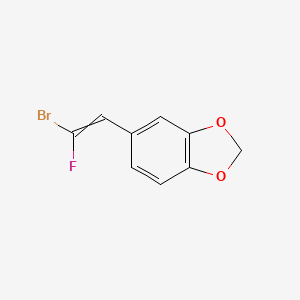
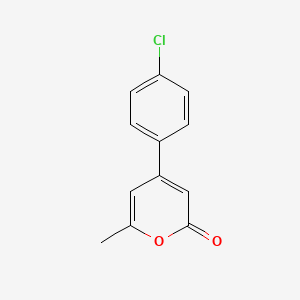
![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
